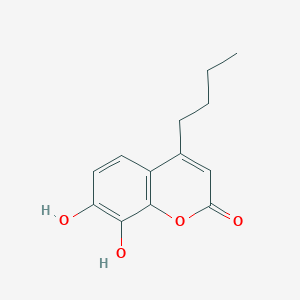

4-butyl-7,8-dihydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-butyl-7,8-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-4-8-7-11(15)17-13-9(8)5-6-10(14)12(13)16/h5-7,14,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGBIWNBPUQGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Pechmann Condensation

The Pechmann condensation remains the most widely employed method for synthesizing coumarin derivatives, including 4-butyl-7,8-dihydroxy-2H-chromen-2-one. This acid-catalyzed reaction couples a phenol (e.g., 4-butylresorcinol) with a β-keto ester (e.g., ethyl acetoacetate) to form the coumarin backbone.

Reaction Mechanism and Conditions

The reaction proceeds via transesterification, followed by cyclization and dehydration. Sulfuric acid, phosphoric acid, or Lewis acids like ZnCl₂ traditionally catalyze the process. For this compound, optimal conditions involve:

- Molar ratio : 1:1.2 (phenol to β-keto ester)

- Temperature : 80–100°C

- Time : 4–8 hours

- Catalyst : Concentrated H₂SO₄ (0.5–1.0 equiv).

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes cyclization |

| Catalyst Loading | 0.7 equiv H₂SO₄ | Reduces side reactions |

| Solvent | Ethanol/glacial acetic acid | Enhances solubility |

Post-reaction workup includes neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol to achieve >75% purity.

Metal-Organic Framework (MOF)-Catalyzed Synthesis

Recent advances utilize Brønsted acid-functionalized MOFs, such as UiO-66-SO₃H, to improve sustainability and efficiency.

Advantages Over Traditional Methods

- Higher yields : 85–92% vs. 60–75% for H₂SO₄.

- Reusability : MOFs retain activity for ≥5 cycles.

- Milder conditions : Reactions proceed at 60–80°C with reduced catalyst loading (5 mol%).

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the sulfonic acid groups in UiO-66-SO₃H lower the activation energy of the rate-determining transesterification step to 38.7 kcal/mol, compared to 53.1 kcal/mol for non-functionalized UiO-66.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Industrial-Scale Production

While laboratory methods prioritize precision, industrial synthesis emphasizes cost-effectiveness and scalability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Classical Pechmann | 75 | 85 | High (acid waste) | Moderate |

| MOF-Catalyzed | 90 | 92 | Low | High |

| Microwave-Assisted | 88 | 99 | Moderate | Low |

| Industrial Flow | 78 | 95 | Moderate | Very High |

Challenges and Innovations

Structural Validation Techniques

Post-synthetic characterization ensures fidelity to the target structure:

Chemical Reactions Analysis

Types of Reactions

4-butyl-7,8-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen ring can be reduced under specific conditions.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of 4-butyl-7,8-quinone-2H-chromen-2-one.

Reduction: Formation of 4-butyl-7,8-dihydroxy-2H-chroman-2-one.

Substitution: Formation of various substituted chromen derivatives.

Scientific Research Applications

Common Synthetic Routes

- Condensation Reaction : A common method involves reacting 4-butylresorcinol with ethyl acetoacetate in the presence of sodium ethoxide under reflux conditions.

- Industrial Production : Larger-scale production may utilize continuous flow reactors to enhance yield and purity, optimizing reaction conditions with selected catalysts .

Biological Activities

The compound has garnered attention for its diverse biological activities, which include:

Antioxidant Activity

4-butyl-7,8-dihydroxy-2H-chromen-2-one demonstrates significant antioxidant properties. The presence of hydroxyl groups facilitates redox reactions, helping to modulate oxidative stress pathways. In vitro studies show a marked reduction in reactive oxygen species levels in cultured cells .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce pro-inflammatory cytokine levels in animal models subjected to inflammatory stimuli .

Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays on various cancer cell lines revealed activation of caspase pathways, indicating its potential as an anticancer agent .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of this compound, particularly regarding neurodegenerative diseases. Its antioxidant activity is believed to play a crucial role in protecting neuronal cells from oxidative damage .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial sectors:

Dyes and Pigments

The compound is employed in the development of dyes and pigments due to its chromophoric properties.

Chemical Synthesis

It serves as a building block for synthesizing more complex molecules in organic chemistry .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- Antioxidant Studies : In vitro experiments demonstrated significant reductions in reactive oxygen species levels when cells were treated with this compound.

- Anti-inflammatory Research : Animal model studies showed decreased levels of pro-inflammatory cytokines following treatment with the compound.

- Cancer Cell Studies : Assays on various cancer cell lines indicated that the compound induced apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-butyl-7,8-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, leading to the modulation of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory and apoptotic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-butyl-7,8-dihydroxy-2H-chromen-2-one and related compounds:

*Calculated based on formula C₁₁H₁₂O₄.

Key Observations:

- Substituent Effects: Butyl vs. Propyl/Chloromethyl: The butyl group in this compound provides optimal lipophilicity for membrane penetration compared to shorter propyl or polar chloromethyl groups . Hydroxy vs.

Anticancer Activity

- 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) : Demonstrates potent antiproliferative activity against HCT-116 cells (IC50 = 8.47 μM), attributed to the electron-withdrawing chloromethyl group enhancing interactions with DNA or enzymes .

- 4-Propyl-5,7-dihydroxy-2H-chromen-2-one : Shows antimicrobial activity, suggesting alkyl chain length influences target specificity .

- Amino-Side-Chain Analogues: Coumarins with diethylaminoethoxy or morpholinoethoxy side chains exhibit cytotoxicity against lung cancer cells (LD50 = 5–34 μM), highlighting the role of basic side chains in modulating activity .

Stability and Bioavailability

- Catechol Oxidation: The 7,8-dihydroxy motif in this compound is prone to oxidation, limiting bioavailability. Nanoencapsulation in solid lipid nanoparticles (SLNs) has been proposed to mitigate this issue .

- Methoxy Substitution : 4-Butyl-7,8-dimethoxy-2H-chromen-2-one avoids oxidative degradation but may require structural optimization to restore bioactivity lost by replacing hydroxyl groups .

Structure-Activity Relationship (SAR) Trends

4-Position Substituents: Alkyl Chains (Butyl/Propyl): Enhance lipophilicity and passive diffusion across cell membranes .

7,8-Position Functionalization :

Biological Activity

4-butyl-7,8-dihydroxy-2H-chromen-2-one, a member of the neoflavone class, exhibits significant biological activity primarily attributed to its antioxidant properties. This compound features a chromenone core with hydroxyl groups at the 7 and 8 positions and a butyl substituent at the 4 position, enhancing its lipophilicity and biological interactions. This article presents a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄O₄

- Molecular Weight : Approximately 234.25 g/mol

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which are characteristic of flavonoids. The hydroxyl groups facilitate redox reactions, modulating oxidative stress pathways and protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be linked to its ability to interact with inflammatory pathways and enzymes.

- Anticancer Potential : Preliminary studies suggest that this compound could have therapeutic effects against various cancers due to its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases. Its antioxidant activity may play a crucial role in protecting neuronal cells from oxidative damage.

The mechanism of action involves several pathways:

- Redox Reactions : The hydroxyl groups in the compound can participate in redox reactions, which are essential for modulating oxidative stress and cellular signaling pathways.

- Enzyme Interaction : The compound may interact with various enzymes involved in inflammatory responses and apoptosis, potentially leading to reduced inflammation and cancer cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-hydroxyflavone | Structure | Strong antioxidant activity but lacks butyl group. |

| 7,8-Dihydroxycoumarin | Structure | Similar hydroxylation pattern but without butyl substitution. |

| 4-tert-butylcatechol | Structure | Contains tert-butyl group; more hydrophilic than butyl derivative. |

| 6-hydroxyflavone | Structure | Hydroxyl group at position 6 alters reactivity compared to position 7 and 8. |

The unique combination of a butyl group and dihydroxy substitutions enhances the biological activities of this compound compared to similar compounds that lack these features .

Case Studies and Research Findings

- Antioxidant Studies : In vitro experiments demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an effective antioxidant agent .

- Anti-inflammatory Research : A study evaluating the anti-inflammatory effects showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models subjected to inflammatory stimuli .

- Cancer Cell Studies : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How is 4-butyl-7,8-dihydroxy-2H-chromen-2-one synthesized, and what analytical techniques are used for characterization?

- Synthesis : The compound is synthesized via multi-step organic reactions, often starting with functionalized coumarin derivatives. Key steps include alkylation of the chromenone backbone and selective hydroxylation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like BF₃·Et₂O) are optimized to enhance yield (up to 65–70%) and purity .

- Characterization :

- Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity (>95%) .

- Spectroscopy : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

Q. What structural features distinguish this compound from other chromenones?

- The compound’s chromenone core includes a 4-butyl group and vicinal dihydroxy substituents at positions 7 and 7. These groups influence hydrogen-bonding networks and molecular packing in crystalline states, as observed in X-ray diffraction studies . Comparative NMR data (e.g., δ 6.8–7.2 ppm for aromatic protons) differentiate it from analogs lacking hydroxyl or alkyl groups .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs (e.g., SHELXL for refinement). Data collection parameters include Mo/Kα radiation (λ = 0.71073 Å) and cryogenic temperatures (100 K) to minimize thermal motion .

- Key Findings : The structure exhibits intramolecular hydrogen bonds (O–H⋯O, 2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) between chromenone rings. Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a = 17.61 Å, b = 9.69 Å) are refined to R₁ < 0.05 .

Q. What challenges arise in elucidating the biological mechanism of action of this compound?

- Complex Interactions : The compound’s hydroxyl and alkyl groups enable interactions with enzymes (e.g., cyclooxygenase-2) and DNA intercalation, but its hydrophobicity complicates in vivo bioavailability studies. Dose-dependent cytotoxicity assays (IC₅₀ = 10–50 µM) require validation via isothermal titration calorimetry (ITC) to quantify binding affinities .

- Confounding Factors : Redox activity of dihydroxy groups may generate false positives in antioxidant assays (e.g., DPPH). Controls using catalase or superoxide dismutase are critical .

Q. How can researchers resolve contradictions in experimental data across studies (e.g., varying bioactivity results)?

- Standardization : Ensure consistent synthesis protocols (e.g., purification via column chromatography vs. recrystallization) to eliminate impurities affecting bioactivity .

- Data Validation : Cross-validate spectroscopic (NMR, IR) and crystallographic data with computational models (e.g., DFT calculations for optimized geometries). Discrepancies in hydrogen-bonding patterns (e.g., O–H⋯O vs. C–H⋯O interactions) may arise from polymorphic variations .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 17.61 Å, b = 9.69 Å, c = 27.24 Å | |

| β angle | 109.83° | |

| R₁ (refinement) | < 0.05 | |

| Hydrogen bond (O–H⋯O) | 2.6–2.8 Å |

Table 2 : Common Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.